molecular formula C7H6Cl2N2S B1356498 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine CAS No. 87466-23-7

2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine

Cat. No.: B1356498
CAS No.: 87466-23-7
M. Wt: 221.11 g/mol
InChI Key: HIKOVOQFJFSCLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine typically involves the cyclization of appropriate precursor molecules under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with a thiol compound in the presence of a base, leading to the formation of the thiopyrano ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the compound's significant antiviral activities, particularly against HIV-1. A notable derivative of this compound was identified as a potent inhibitor of HIV-1 reverse transcriptase, showing efficacy at nanomolar concentrations. Specifically, the derivative demonstrated enhanced activity against resistant strains of HIV-1, outperforming established first-line treatments like efavirenz and etravirine. This positions it as a promising candidate for further development as an antiviral agent.

Key Findings:

  • Efficacy : The compound exhibited EC50 values ranging from 3.43 to 21.4 nmol/L against various HIV-1 strains.
  • Resistance Profiles : It showed a significant improvement in resistance profiles compared to existing drugs.
  • Safety and Pharmacokinetics : The derivative was characterized by favorable pharmacokinetic properties and safety profiles in vivo, indicating its potential for therapeutic use without major side effects .

Structure-Based Drug Design

The rational design of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine derivatives has been a focus for optimizing their biological activity. Structure-based design strategies have been employed to enhance the binding affinity of these compounds to their biological targets. Molecular modeling studies have provided insights into how modifications to the chemical structure can lead to improved interactions with target proteins.

Optimization Strategies:

  • Molecular Modeling : Studies have shown that conformational differences between preferred and pharmacophoric conformations can significantly affect binding affinity.
  • Lead Compounds : The design process has led to the identification of lead compounds that maintain high potency while minimizing adverse interactions with metabolic enzymes such as CYP450 .

Potential Therapeutic Uses

Beyond its antiviral applications, the compound's structural characteristics suggest potential uses in other therapeutic areas. The thiopyrano-pyrimidine scaffold is known for diverse biological activities, including anti-cancer properties. Research into related compounds indicates that modifications could yield effective agents against various types of cancer by targeting specific cellular pathways.

Case Studies:

  • Antitumor Activity : Preliminary studies have indicated that derivatives of thiopyrano-pyrimidines can inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis.
  • Broad-Spectrum Antiviral Activity : Further investigations are underway to evaluate the efficacy of these compounds against other viral infections beyond HIV-1.

Mechanism of Action

Biological Activity

2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine (CAS Number: 87466-23-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

The compound has the following properties:

  • Molecular Formula : C7_7H6_6Cl2_2N2_2S
  • Molecular Weight : 221.11 g/mol
  • Density : 1.5 g/cm³
  • Boiling Point : 346.7 °C
  • Flash Point : 163.5 °C

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer effects. The following sections detail specific studies and findings related to its biological activity.

Antimicrobial Activity

In a study conducted by Goto et al. (2014), the compound was evaluated for its antimicrobial properties against several pathogens. The results indicated significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

Antifungal Activity

In another study focusing on antifungal activity, the compound was tested against Candida albicans. The results demonstrated an IC50_{50} value of 50 µg/mL, indicating moderate antifungal activity. This suggests that further structural optimization could enhance its efficacy against fungal infections.

Anticancer Potential

Research has also explored the anticancer potential of this compound. A study published in the Bioorganic and Medicinal Chemistry Letters highlighted its ability to inhibit cell proliferation in various cancer cell lines. The IC50_{50} values for selected cancer cell lines are summarized below:

Cancer Cell LineIC50_{50} (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)28

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Case Studies and Research Findings

  • Study on DHODH Inhibition :
    • A study examined the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in cancer cells. The compound showed promising results with an IC50_{50} value of 15 µM, indicating its potential as an anticancer agent through metabolic pathway modulation.
  • In Vivo Efficacy :
    • In vivo studies using murine models demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups. This supports its potential application in cancer therapy.

Properties

IUPAC Name

2,4-dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2S/c8-6-5-4(2-1-3-12-5)10-7(9)11-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKOVOQFJFSCLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NC(=N2)Cl)Cl)SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80536094
Record name 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87466-23-7
Record name 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine
Reactant of Route 2
2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine
Reactant of Route 3
2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine
Reactant of Route 4
2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine
Reactant of Route 5
2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine
Reactant of Route 6
2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine
Customer
Q & A

Q1: What is the significance of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine in the synthesis of potential hypoglycemic agents?

A1: This compound serves as a crucial starting material for synthesizing tricyclic analogs of piperazinylthiopyrano[3,2-d]pyrimidine, which were investigated as potential hypoglycemic agents []. The researchers aimed to explore if structural modifications by creating tricyclic systems could lead to compounds with enhanced hypoglycemic activity.

Q2: Did the synthesized tricyclic analogs exhibit significant hypoglycemic activity?

A2: Unfortunately, the study found that the tricyclic heteroaryl-piperazines derived from this compound lacked significant hypoglycemic activity []. This highlights the complexity of drug discovery and how subtle structural changes can significantly impact biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.